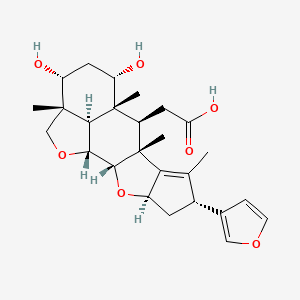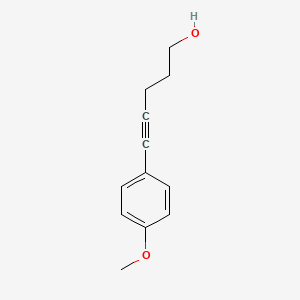![molecular formula C9H16ClNO4 B8650376 chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8650376.png)
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate
Übersicht
Beschreibung
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate is a chemical compound used in various fields of scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate typically involves the reaction of 2-tert-Butoxycarbonylamino-propionic acid with chloromethyl reagents under controlled conditions. The process often requires the use of protecting groups to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound, while oxidation reactions may produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of chloromethyl 2-[(tert-butoxycarbonyl)amino]propanoate involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share similar protecting groups and are used in similar applications.
Chloromethyl esters: These compounds have similar reactivity and are used in organic synthesis.
Uniqueness
Eigenschaften
Molekularformel |
C9H16ClNO4 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
MVUAMEQSMWWVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-methyl-5-(7-(2-methyl-1H-indol-5-ylamino)thieno[3,2-b]pyridin-2-yl)-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8650295.png)

![1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone](/img/structure/B8650308.png)

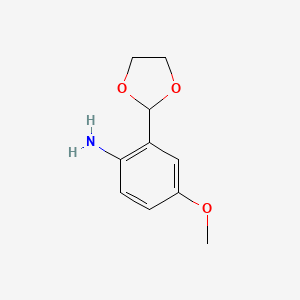
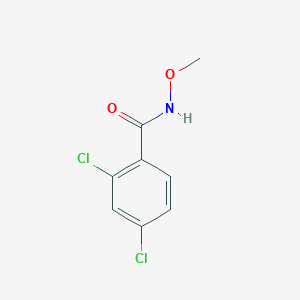
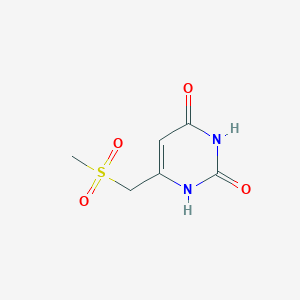
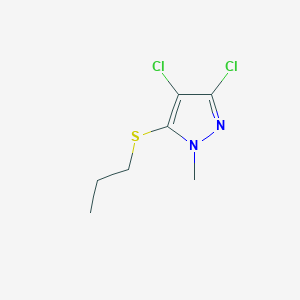
![Benzyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8650355.png)
![N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide](/img/structure/B8650356.png)

